NH2-PEG4-GGFG-CH2-O-CH2-Cbz
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Overview
Description
NH2-PEG4-GGFG-CH2-O-CH2-Cbz is a compound used primarily as a reactant for the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in the development of targeted cancer therapies by linking antibodies to cytotoxic drugs, allowing for precise delivery to cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NH2-PEG4-GGFG-CH2-O-CH2-Cbz involves multiple steps, typically starting with the preparation of the polyethylene glycol (PEG) chain. The PEG chain is then linked to a peptide sequence (GGFG) and further modified to include the carbobenzyloxy (Cbz) group. The reaction conditions often involve the use of protecting groups, coupling reagents, and purification steps to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality control .
Chemical Reactions Analysis
Types of Reactions
NH2-PEG4-GGFG-CH2-O-CH2-Cbz undergoes various chemical reactions, including:
Substitution Reactions: The amino group (NH2) can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be coupled with other molecules, such as drugs or antibodies, using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
EDC and NHS: For coupling reactions.
Protecting Groups: Such as Fmoc (fluorenylmethyloxycarbonyl) to protect amino groups during synthesis
Major Products
The major products formed from these reactions are typically antibody-drug conjugates, where the compound serves as a linker between the antibody and the cytotoxic drug .
Scientific Research Applications
NH2-PEG4-GGFG-CH2-O-CH2-Cbz has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and as a linker in various chemical reactions.
Biology: Plays a role in the development of targeted therapies and diagnostic tools.
Medicine: Integral in the creation of antibody-drug conjugates for targeted cancer therapy.
Industry: Used in the production of bioconjugates and other specialized compounds
Mechanism of Action
The mechanism of action of NH2-PEG4-GGFG-CH2-O-CH2-Cbz involves its role as a linker in antibody-drug conjugates. The compound facilitates the attachment of cytotoxic drugs to antibodies, which then target specific cancer cells. The linker ensures that the drug is released only upon reaching the target cells, thereby minimizing side effects and increasing the efficacy of the treatment .
Comparison with Similar Compounds
Similar Compounds
NH2-PEG4-GGFG-CH2-O-CH2-Boc: Similar structure but with a different protecting group (Boc instead of Cbz).
NH2-PEG4-GGFG-CH2-O-CH2-Fmoc: Uses Fmoc as the protecting group.
NH2-PEG4-GGFG-CH2-O-CH2-TFA: Uses trifluoroacetic acid (TFA) as the protecting group
Uniqueness
NH2-PEG4-GGFG-CH2-O-CH2-Cbz is unique due to its specific combination of PEG, peptide sequence, and Cbz protecting group, which provides optimal stability and reactivity for the synthesis of antibody-drug conjugates .
Properties
Molecular Formula |
C36H52N6O12 |
---|---|
Molecular Weight |
760.8 g/mol |
IUPAC Name |
benzyl 2-[[[2-[[(2S)-2-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetate |
InChI |
InChI=1S/C36H52N6O12/c37-12-14-50-16-18-52-20-19-51-17-15-49-13-11-31(43)38-22-32(44)39-24-34(46)42-30(21-28-7-3-1-4-8-28)36(48)40-23-33(45)41-27-53-26-35(47)54-25-29-9-5-2-6-10-29/h1-10,30H,11-27,37H2,(H,38,43)(H,39,44)(H,40,48)(H,41,45)(H,42,46)/t30-/m0/s1 |
InChI Key |
SCIFTLOEYHVCOP-PMERELPUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCN |
Origin of Product |
United States |
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